molecular formula C23H19N3O2S2 B410530 N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide

N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide

Cat. No.: B410530
M. Wt: 433.5g/mol
InChI Key: WYMLLBGVWJNYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Substitution Reactions: The benzothiazole core is then subjected to substitution reactions to introduce the 2-methylphenyl group.

    Carbamothioylation: The substituted benzothiazole is reacted with isothiocyanate to form the carbamothioyl group.

    Amidation: Finally, the compound is reacted with 2-methoxybenzoyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to enzymes or receptors, inhibiting their activity.

    Pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)methanesulfonamide
  • 3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
  • N-(1,3-benzothiazole-2-yl)-2(pyridine-3-yl)formohydrazidoacetamide

Uniqueness

N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H19N3O2S2

Molecular Weight

433.5g/mol

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide

InChI

InChI=1S/C23H19N3O2S2/c1-14-15(22-24-18-10-4-6-13-20(18)30-22)9-7-11-17(14)25-23(29)26-21(27)16-8-3-5-12-19(16)28-2/h3-13H,1-2H3,(H2,25,26,27,29)

InChI Key

WYMLLBGVWJNYQN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2OC)C3=NC4=CC=CC=C4S3

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2OC)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.